N'-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide
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Overview
Description
N’-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is derived from thiophene-2-carbohydrazide and 4-ethylbenzaldehyde. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carbohydrazide and 4-ethylbenzaldehyde. The reaction is usually carried out in an anhydrous ethanol solution with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, inhibiting their activity. The Schiff base moiety allows for coordination with metal ions, which can enhance its biological activity. The thiophene ring contributes to its electronic properties, making it suitable for applications in chemosensors .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(4-oxo-4H-chromen-3-yl)methylidene]thiophene-2-carbohydrazide
- N’-[(1,3-benzothiazol-2-yl)methylidene]thiophene-2-carbohydrazide
Uniqueness
N’-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide is unique due to its specific structural features, such as the presence of the 4-ethylphenyl group and the thiophene ring. These structural elements contribute to its distinct electronic properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .
Properties
Molecular Formula |
C14H14N2OS |
---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
N-[(E)-(4-ethylphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N2OS/c1-2-11-5-7-12(8-6-11)10-15-16-14(17)13-4-3-9-18-13/h3-10H,2H2,1H3,(H,16,17)/b15-10+ |
InChI Key |
UZTMMGUQMYOHKF-XNTDXEJSSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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